N-Butylbenzylamine
Overview
Description
N-Butylbenzylamine is a chemical compound that is related to various research areas, including asymmetric synthesis, organometallic chemistry, and supramolecular structures. While the provided papers do not directly discuss N-Butylbenzylamine, they do provide insights into related compounds and methodologies that could be relevant for the study of N-Butylbenzylamine.
Synthesis Analysis
The synthesis of related amines and their derivatives is a topic of interest in several papers. For instance, N-tert-butanesulfinyl imines are described as versatile intermediates for the asymmetric synthesis of amines, which are prepared in high yields by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones . Similarly, the synthesis of N-(1-Methyl)cyclopropylbenzylamine, a compound that inactivates mitochondrial monoamine oxidase, is mentioned, although the specific synthetic route is not detailed . These methodologies could potentially be adapted for the synthesis of N-Butylbenzylamine.
Molecular Structure Analysis
The molecular structure of compounds related to N-Butylbenzylamine is discussed in several papers. For example, the supramolecular structure of N,N-Bis(2-hydroxybenzyl)alkylamine derivatives is described, highlighting their ability to form cage-like assemblies and host-guest interactions . Additionally, the molecular and crystal structures of N-(4-n-butyloxybenzylidene)-4'-ethylaniline and its homologue are solved, providing insights into the conformational aspects of such compounds . These studies could inform the molecular structure analysis of N-Butylbenzylamine.
Chemical Reactions Analysis
The reactivity of benzylamine derivatives is explored in several papers. For instance, the racemization and deracemization of N-BOC-N-methylbenzylamine during sparteine-mediated α-lithiation is discussed, which is relevant to understanding the stereochemical outcomes of reactions involving similar amines . The reactivity of N-tosyl-O-2,4,6-trimethylbenzylhydroxylamine with primary alkyl halides is also investigated, leading to the synthesis of N-monoalkylated hydroxylamines . These reactions could be analogous to those that N-Butylbenzylamine might undergo.
Physical and Chemical Properties Analysis
While the papers do not directly address the physical and chemical properties of N-Butylbenzylamine, they do provide information on related compounds. For example, the synthesis and characterization of 4,6-O-butylidene-N-(2-hydroxybenzylidene)-β-d-glucopyranosylamine involve analytical and spectral methods, as well as single-crystal X-ray diffraction, to elucidate the properties of the compound . Such analytical techniques could be applied to determine the physical and chemical properties of N-Butylbenzylamine.
Scientific Research Applications
Oxidation Mechanisms and Kinetics : N-Butylbenzylamine and related compounds like t-Butylbenzylamine (t-BA) are used in the synthesis of pharmaceuticals, such as salbutamol. A study by (Angadi & Tuwar, 2012) explored the kinetics and mechanism of oxidation of t-BA by diperiodatoargentate(III) in aqueous alkali, providing insights into the reactivity of such compounds.
Metabolic Profiling : Compounds like N-Benzylphenethylamines (NBOMes), which include derivatives of N-Butylbenzylamine, are used in neurobiological research. A study by (Šuláková et al., 2021) investigated the metabolic profile of a specific NBOMe in rats and human liver microsomes, contributing to our understanding of the metabolism of these novel substances.
Reagents in Peptide Phosphorylation : Compounds like dibenzyl N, N-diethylphosphoramidite, closely related to N-Butylbenzylamine, are used as reagents in peptide synthesis. Research by (Perich & Johns, 1988) demonstrates their use in the efficient phosphorylation of protected serine derivatives, an important process in the synthesis of peptides.
Synthesis of Antifungal Drug Analogues : N-Butylbenzylamine derivatives have been studied for their potential in synthesizing analogues of antifungal drugs like Butenafine. (Zhao Bao-xiang, 2004) discusses the design and synthesis of these analogues, highlighting the role of benzylamine derivatives in drug development.
Chiral Synthesis and Stereoselectivity : The stereochemical aspects of compounds derived from N-Butylbenzylamine are explored in the synthesis of chiral β-amino acid derivatives. (Szakonyi, Sillanpää & Fülöp, 2014) describe the stereoselective synthesis using dibenzylamine, emphasizing its utility in creating complex molecular architectures.
Fuel Stabilization : Derivatives of N-Butylbenzylamine, such as hydroxy-3,5-di-tert-butylbenzylamine, are used in stabilizing diesel fuels. (Koshelev et al., 1996) discuss the use of these compounds in combination with metal deactivators to enhance fuel stability, indicating their importance in the field of fuel technology.
Antimicrobial Properties in Industrial Applications : Benzylamines, including n-butylbenzylamine, have been evaluated for their antimicrobial properties in metalworking fluids. Research by (Gannon et al., 1980) highlights their effectiveness against bacterial and fungal contaminations, demonstrating their potential in industrial applications.
Environmental and Health Studies : N-Butylbenzylamine derivatives like butylbenzyl phthalate (BBzP) have been studied for their environmental and health impacts. (Zota, Calafat & Woodruff, 2014) explored the trends in human exposure to such compounds, providing crucial information on their environmental presence and potential health implications.
properties
IUPAC Name |
N-benzylbutan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-2-3-9-12-10-11-7-5-4-6-8-11/h4-8,12H,2-3,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPXPABRMMYVQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062384 | |
Record name | Benzenemethanamine, N-butyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Butylbenzylamine | |
CAS RN |
2403-22-7 | |
Record name | N-Butylbenzylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2403-22-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanamine, N-butyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002403227 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Butylbenzylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32386 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Butylbenzylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15681 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenemethanamine, N-butyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenemethanamine, N-butyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-butylbenzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.535 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.